Dehydrogenase Stereospecificity for trans-Isomer
In an enzymatic study, trans-4-hydroxycyclohexanecarboxylate was identified as the sole substrate for the reverse oxidation reaction catalyzed by 4-hydroxycyclohexanecarboxylate dehydrogenase from *Corynebacterium cyclohexanicum*. The cis-isomer showed absolutely no activity as a substrate under identical conditions [1]. The Km value for the trans-isomer in the oxidation reaction was determined to be 0.51 mM at pH 8.8, further quantifying the enzyme's recognition of this specific stereoisomer [1].
Cis: no detectable activity
| Evidence Dimension | Enzyme Substrate Activity |
|---|---|
| Target Compound Data | Active; Km = 0.51 mM |
| Comparator Or Baseline | cis-4-hydroxycyclohexanecarboxylate: Inactive (no detectable reaction) |
| Quantified Difference | Absolute qualitative difference (Activity vs. No Activity); quantitative Km = 0.51 mM |
| Conditions | Purified 4-hydroxycyclohexanecarboxylate dehydrogenase, pH 8.8, NAD+ as cofactor |
Why This Matters
For biocatalytic processes or metabolic studies, the trans-isomer is the mandatory and only viable substrate, ensuring reaction fidelity and eliminating wasted material.
- [1] Obata, H., Uebayasi, M., & Kaneda, T. (1988). Purification and properties of 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum. European Journal of Biochemistry, 174(3), 451-458. View Source
